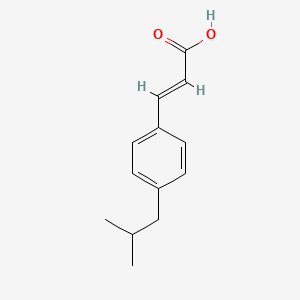
Edronax
Vue d'ensemble
Description
Edronax, also known as Reboxetine, is used for the treatment of depression . It is thought to correct a chemical imbalance in parts of the brain, thereby relieving the symptoms of depression . There is no evidence that Edronax is addictive .
Synthesis Analysis
The synthesis of Edronax involves an enantiospecific synthesis which uses Sharpless epoxidation chemistry, an enzymatic process to selectively protect a primary alcohol, and a new efficient method of chiral morpholine construction as key steps .
Chemical Reactions Analysis
Edronax is a selective noradrenaline reuptake inhibitor (NaRI) and does not affect dopamine or serotonin reuptake . It has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .
Applications De Recherche Scientifique
Treatment of Acute Depression
Reboxetine, marketed as Edronax, is primarily used in the treatment of acute depression. It functions as a selective norepinephrine reuptake inhibitor, which helps alleviate symptoms of depression by increasing the levels of norepinephrine in the brain .
Major Depression Maintenance
For individuals who have shown a positive response to Edronax during acute treatment, it is also used for the maintenance phase of major depression. This helps prevent relapse and maintain the therapeutic benefits over time .
Comparison with SSRIs
Edronax has been compared with selective serotonin reuptake inhibitors (SSRIs) in systematic reviews and meta-analyses to assess its efficacy and safety profile. Studies have aimed to measure the benefits and potential harms when used for the acute treatment of depression .
Treatment Approval and Regulation
The drug’s approval status varies by country, reflecting differing regulatory responses based on clinical trial data and publication bias concerns. For instance, it has been approved in several European countries but was declined approval in the United States .
Augmentation Therapy
In cases where patients with moderate to severe depression do not respond adequately to SSRIs, Edronax has been used as an augmentation therapy. This approach combines reboxetine with an SSRI to enhance the antidepressant effect .
Unpublished Data and Publication Bias
There has been significant discussion regarding unpublished data and publication bias concerning reboxetine’s clinical trials. This includes debates on the transparency and availability of trial data for independent review .
Mécanisme D'action
Edronax, also known as Reboxetine, is an antidepressant drug primarily used in the treatment of major depression . This article will delve into the mechanism of action of Edronax, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Edronax primarily targets the Sodium-dependent Noradrenaline Transporter . This transporter plays a crucial role in the reuptake of noradrenaline, a neurotransmitter involved in regulating mood and cognition .
Mode of Action
Edronax acts as a selective inhibitor of noradrenaline reuptake . It inhibits noradrenaline reuptake to a similar extent as the tricyclic antidepressant desmethylimipramine .
Biochemical Pathways
The primary biochemical pathway affected by Edronax is the noradrenaline neurotransmission pathway . By inhibiting the reuptake of noradrenaline, Edronax increases the concentration of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling .
Pharmacokinetics
Edronax exhibits the following pharmacokinetic properties:
- Absorption : It is rapidly and extensively absorbed following oral administration .
- Protein Binding : Approximately 98% of the drug is bound to proteins .
- Metabolism : It is metabolized in the liver, primarily mediated by CYP3A4 .
- Elimination Half-life : The half-life is approximately 12-12.5 hours .
- Excretion : About 78% of the drug is excreted in the urine, with 9-10% unchanged .
Result of Action
The inhibition of noradrenaline reuptake by Edronax leads to an increased concentration of noradrenaline in the synaptic cleft. This enhances noradrenergic signaling, which can help alleviate symptoms of depression .
Safety and Hazards
Edronax should not be taken if you have an allergy to any medicine containing reboxetine or any of the ingredients listed in its leaflet . It should not be taken if you are taking other medicines used to treat depression such as monoamine oxidase inhibitors (MAOIs), or if you have glaucoma (high pressure in the eye) . It is not recommended for use in children or adolescents younger than 18 years .
Propriétés
IUPAC Name |
2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTZMJIMMUNLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50917492 | |
| Record name | Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50917492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Edronax | |
CAS RN |
93851-87-7 | |
| Record name | Morpholine, 2-((2-ethoxyphenoxy)phenylmethyl)-, methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093851877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50917492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Edronax (Reboxetine) interact with its target and what are the downstream effects?
A1: Edronax, also known as Reboxetine, is a selective noradrenaline reuptake inhibitor (NARI). [, , ] It exerts its antidepressant effect by selectively binding to the norepinephrine (NE) transporter, effectively blocking the reuptake of extracellular NE back into presynaptic terminals. [] This leads to an increased concentration of NE in the synaptic cleft, enhancing noradrenergic neurotransmission. [, ] This mechanism is believed to contribute to its mood-elevating effects. [, ]
Q2: What is the structural characterization of Reboxetine?
A2: Reboxetine's molecular formula is C19H23NO3S. [] Its molecular weight is 345.45 g/mol. [] While the provided abstracts do not offer specific spectroscopic data, its structure consists of a morpholine ring linked to a phenylmethyl group via an ethoxyphenoxy bridge. []
Q3: Has Reboxetine been compared to other antidepressants in clinical trials?
A3: Yes, studies have compared the efficacy and tolerability of Reboxetine with other antidepressants. One study found that Reboxetine demonstrated comparable efficacy to Citalopram, a selective serotonin reuptake inhibitor (SSRI), in reducing depressive symptoms as measured by the Hamilton Depression Rating Scale (HAM-D). [] Notably, the study highlighted distinct side effect profiles between the two drugs. []
Q4: What are the potential advantages of Reboxetine's selectivity for the norepinephrine transporter?
A4: The selectivity of Reboxetine for the NE transporter is a key aspect of its pharmacological profile. [] This targeted action is thought to contribute to its potentially favorable side effect profile compared to older antidepressants like tricyclic antidepressants (TCAs). [] TCAs often interact with multiple receptors, leading to a wider range of side effects. []
Q5: What are some of the challenges encountered in the development of Reboxetine as an antidepressant?
A5: Despite promising preclinical and initial clinical data, Reboxetine's path to becoming a widely available antidepressant has faced challenges. Although granted a preliminary letter of approval in 1999 by the U.S. Food and Drug Administration (FDA), subsequent clinical trials led to a letter of non-approval. [] The exact reasons for this decision remain unclear. []
Q6: Are there any concerns regarding the transparency of research data related to Reboxetine?
A6: Yes, there have been concerns raised about the transparency of Reboxetine research data. The Institute for Quality and Efficiency in Health Care (IQWiG) in Germany accused Pfizer, the manufacturer of Edronax (Reboxetine), of withholding complete data from clinical trials. [] This lack of transparency was criticized, as it could hinder informed decision-making for both healthcare providers and patients. []
Q7: Beyond its antidepressant effects, are there other potential applications being investigated for Reboxetine?
A7: While primarily recognized for its potential as an antidepressant, Reboxetine's pharmacological properties have sparked interest in other areas of research. Its role in influencing social behavior has been explored. One study observed improvements in social functioning in patients treated with Reboxetine compared to those treated with fluoxetine. [, ] This suggests possible applications in conditions where social dysfunction is a prominent feature. Furthermore, Reboxetine has proven valuable as a pharmacological tool in preclinical studies investigating the complexities of depressive disorders and the role of the noradrenergic system. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)












